2-(Dimethylamino)guanosine-d6

tRNA modification stable isotope labeling mass spectrometry

2-(Dimethylamino)guanosine-d6 is a stable isotope-labeled internal standard containing six deuterium atoms on the dimethylamino group. It is chemically identical to endogenous N2,N2-dimethylguanosine (m22G) but mass-differentiated, enabling precise absolute quantification by isotope dilution LC-MS/MS. Unlike unlabeled standards that confound analyte pools or structural analogs that introduce chromatographic mismatch, this deuterated isotopologue perfectly mimics extraction, retention, and ionization behavior. Essential for accurate measurement of tRNA modification dynamics, oxidative stress biomarkers, and nitrosative DNA damage mechanisms.

Molecular Formula C₁₂H₁₁D₆N₅O₅
Molecular Weight 317.33
Cat. No. B1156865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)guanosine-d6
SynonymsN,N-Dimethylguanosine-d6;  2,2-Dimethylguanosine-d6;  2-Dimethylamino-6-oxypurine Riboside-d6;  N2,N2-Dimethylguanosine-d6;  _x000B_
Molecular FormulaC₁₂H₁₁D₆N₅O₅
Molecular Weight317.33
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)guanosine-d6: Deuterated Analytical Standard for tRNA Modification Quantification


2-(Dimethylamino)guanosine-d6 is a stable isotope-labeled derivative of the modified nucleoside 2-(Dimethylamino)guanosine (also known as N2,N2-dimethylguanosine or m22G) [1]. The compound contains six deuterium atoms replacing six hydrogen atoms, primarily on the dimethylamino group, resulting in a molecular formula of C₁₂H₁₁D₆N₅O₅ and a molecular weight of 317.33 g/mol . As a deuterated isotopologue, it serves as a chemically identical but mass-differentiated internal standard for the precise liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of endogenous N2,N2-dimethylguanosine [1].

Why Unlabeled 2-(Dimethylamino)guanosine Fails for Accurate LC-MS/MS Quantification


Unlabeled 2-(Dimethylamino)guanosine (m22G) cannot serve as a reliable internal standard for its own quantification by LC-MS/MS due to the principle of isotope dilution mass spectrometry (IDMS) [1]. An internal standard must be structurally identical to the target analyte to mimic its extraction, chromatographic retention, and ionization behavior, yet be distinguishable by mass . Using an unlabeled standard adds to the analyte pool, confounding the measurement. While structural analogs (e.g., N2-methylguanosine or 2-fluoro-2′-deoxyadenosine) have been employed as surrogates, they inherently possess different chemical properties and retention times, introducing systematic error and undermining the accuracy required for detecting subtle, biologically significant changes in tRNA modification profiles [2].

Quantitative Differentiation: 2-(Dimethylamino)guanosine-d6 vs. Analogs and Alternatives


Deuterium Incorporation (d6) for Definitive Mass Differentiation

The incorporation of six deuterium atoms in 2-(Dimethylamino)guanosine-d6 yields a molecular weight of 317.33 g/mol, which is 6.04 g/mol (or +6 Da) higher than the unlabeled compound (311.29 g/mol) . This mass shift is significantly greater than that of singly or doubly deuterated analogs, minimizing spectral overlap and ensuring unequivocal distinction in the mass spectrometer . A stable isotope-labeled internal standard should ideally differ by at least +3 Da from the analyte to avoid interference from natural isotopic abundance .

tRNA modification stable isotope labeling mass spectrometry

Isotopic Purity for Minimized Analytical Interference

2-(Dimethylamino)guanosine-d6 is supplied with a guaranteed purity of >95% (HPLC) and a deuterium incorporation level of >99% [1]. This high isotopic enrichment ensures that <1% of the internal standard contributes to the signal for the unlabeled analyte (m/z channel for m22G), minimizing the phenomenon of 'cross-talk' or 'isotopic carryover' that can bias measurements [2]. Lower-grade deuterated standards (e.g., 90% isotopic purity) would contribute 10% unlabeled signal, significantly degrading the limit of quantification (LOQ) and accuracy.

isotopic purity LC-MS/MS analytical validation

Demonstrated Utility in Quantifying Dynamic tRNA Modification Reprogramming

The unlabeled form, N2,N2-dimethylguanosine (m22G), is a key tRNA modification whose levels dynamically change in response to cellular stress [1]. In a systems-level study, m22G levels in Saccharomyces cerevisiae increased significantly upon exposure to hydrogen peroxide (H₂O₂) but decreased or remained unchanged with methylmethane sulfonate (MMS), arsenite, and hypochlorite [1]. 2-(Dimethylamino)guanosine-d6 is explicitly recommended as the internal standard for this specific LC-MS/MS application, enabling precise quantification of these nuanced, condition-dependent changes .

tRNA modifications cellular stress Saccharomyces cerevisiae

Primary Research and Analytical Applications for 2-(Dimethylamino)guanosine-d6


Precise Quantification of N2,N2-dimethylguanosine (m22G) in tRNA by LC-MS/MS

This is the primary, validated use case for 2-(Dimethylamino)guanosine-d6 [1]. It is spiked into RNA hydrolysates as an internal standard for isotope dilution LC-MS/MS, enabling absolute quantification of m22G. This approach corrects for sample preparation losses, matrix effects, and instrument variability, which is essential for studies of tRNA modification dynamics [2].

Investigating Cellular Stress Response Mechanisms via tRNA Modification Dynamics

The compound facilitates the precise measurement of changes in m22G levels as a biomarker of cellular stress. As shown in the Chan et al. (2010) study, m22G levels are specifically modulated by oxidative stress (H₂O₂) but not by alkylating agents [2]. Using the deuterated standard allows researchers to discern these distinct response signatures, which is critical for mechanistic studies in toxicology and molecular biology [2].

Investigating the Mechanism of 2'-Deoxyoxanosine Formation from Nitrous Acid

2-(Dimethylamino)guanosine-d6 is referenced as a useful probe for investigating the chemical mechanism of 2'-deoxyoxanosine formation from 2'-deoxyguanosine and nitrous acid . Its deuterium labeling allows for the tracing of reaction pathways and the identification of intermediates via mass spectrometry, providing insights into nitrosative DNA damage chemistry .

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